molecular formula C5H5NNaO3S+ B097991 Sodium Pyridine-3-sulfonate CAS No. 15521-77-4

Sodium Pyridine-3-sulfonate

Cat. No. B097991
CAS RN: 15521-77-4
M. Wt: 182.16 g/mol
InChI Key: CQSNULMCHIOCCX-UHFFFAOYSA-M
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Description

Sodium pyridine-3-sulfonate is a compound that is part of a broader class of sulfonate-containing chemicals. These compounds are characterized by their sulfonate functional group attached to a pyridine ring, which is a heterocyclic aromatic organic compound. The sulfonate group is a strong electron-withdrawing group that can significantly affect the chemical reactivity and physical properties of the pyridine ring.

Synthesis Analysis

The synthesis of sulfonate derivatives can be achieved through various methods. For instance, the iodine-mediated difunctionalization of imidazopyridines using sodium sulfinates as the sulfur source has been described, which allows for the selective access to sulfones and sulfides . Additionally, sulfonic acid-functionalized pyridinium chloride has been synthesized and used as a catalyst in the preparation of hexahydroquinolines . This demonstrates the versatility of sulfonate compounds in synthesis and their potential role as intermediates or catalysts in the formation of complex organic molecules.

Molecular Structure Analysis

The molecular structure of sodium pyridine-3-sulfonate derivatives can be characterized by spectroscopic methods and X-ray crystallography. For example, the sodium salt of a new sulfonated water-soluble ligand was characterized, and its crystal structure was determined, revealing pi-pi stacking interactions that direct the self-assembly of the structural motifs in the solid state . These interactions are crucial for understanding the supramolecular assembly and potential applications of these compounds.

Chemical Reactions Analysis

Sodium pyridine-3-sulfonate and its derivatives participate in a variety of chemical reactions. The hydrochloride of pyridine-3-sulfonyl chloride, for example, can react with hydrazine to give hydrazides, which can then be converted into a series of hydrazones . These reactions are influenced by the electron-withdrawing nature of the sulfonate group, which can stabilize the negative charge in reaction intermediates, facilitating various transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium pyridine-3-sulfonate derivatives are influenced by the presence of the sulfonate group. The sulfonate group increases the solubility of these compounds in water, making them useful in aqueous solutions . The sulfonate···pyridinium interaction has been utilized to design molecular assemblies, indicating the robustness of this interaction in supramolecular chemistry . Ionic liquids containing sulfonic acid-functionalized pyridinium have been shown to be efficient and recyclable catalysts, highlighting their potential in green chemistry applications .

Scientific Research Applications

  • Synthesis of Triarylpyridines : Sodium Pyridine-3-sulfonate is utilized in the synthesis of triarylpyridines with sulfonate and sulfonamide moieties. This process involves a cooperative vinylogous anomeric-based oxidation mechanism. These compounds are of interest due to their potential biological importance, as the combination of pyridine moiety with sulfonate or sulfonamide segments in a single molecule can have significant biological implications (Nature: Scientific Reports).

  • Substituted Pyridines Production : The compound is also involved in the formation of substituted pyridines with diverse functional groups. This process includes the remodeling of (Aza)indole/Benzofuran skeletons. The methodology used in this process demonstrates compatibility with various N-substituted (aza)indoles, leading to the generation of diverse pyridine analogs. These substituted pyridines have potential applications in different areas of chemistry and biology (Nature: Communications Chemistry).

  • Pyridinium Salts Synthesis and Applications : Sodium Pyridine-3-sulfonate is important in the synthesis of structurally diverse pyridinium salts, which are common in many natural products and bioactive pharmaceuticals. These salts have applications across a spectrum of fields, including as ionic liquids, ylides, and in various roles like antimicrobial, anticancer, antimalarial, and anti-cholinesterase inhibitors. They are also used in materials science and for biological purposes such as gene delivery (RSC Publishing: Organic Chemistry Frontiers).

  • Characterization and Material Analysis : Techniques like FT-IR, XRD, EDX, SEM, TEM, VSM, and TG/DTG are employed to analyze and validate the formation of compounds involving Sodium Pyridine-3-sulfonate. This indicates its utility in the material characterization and analysis sectors, where detailed understanding of compound structures and properties is essential (Nature: Scientific Reports).

Safety And Hazards

Sodium Pyridine-3-sulfonate can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

sodium;pyridine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-2-1-3-6-4-5;/h1-4H,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSNULMCHIOCCX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium Pyridine-3-sulfonate

CAS RN

15521-77-4
Record name Sodium pyridine-3-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015521774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium pyridine-3-sulphonate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.950
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SM McElvain, MA Goese - Journal of the American Chemical …, 1943 - ACS Publications
… The conversion of sodium pyridine-3sulfonate to nicotinonitrile (3-cyanopyridine) was first … the present work a 46% yidd of this nitrile was obtained from the sodium pyridine-3-sulfonate. …
Number of citations: 56 pubs.acs.org
JL Webb, AH Corwin - Journal of the American Chemical Society, 1944 - ACS Publications
A number of l-alkylamino-2-propanols have been prepared by the hydrogenationof ketone-iso-propanolamine mixtures in the presence of Adams platinum catalyst. The synthesis is …
Number of citations: 27 pubs.acs.org
M Frosini, C Sesti, S Dragoni, M Valoti… - British journal of …, 2003 - Wiley Online Library
The aim of this study was to find taurinergic compounds that do not interact with brain GABA ergic systems. Washed synaptic membranes (SM) from whole rabbit brain were able to bind …
Number of citations: 65 bpspubs.onlinelibrary.wiley.com
SM McElvain, A Jelinek - Journal of the American Chemical …, 1943 - ACS Publications
In previous papers2 from this Laboratory the reactions of a variety of cationoid reagents with the anionoid center of ketene acetal have been de-scribed. It seemed that a continuation of …
Number of citations: 13 pubs.acs.org
T Xu, J Li, S Zhang, Y Jin, R Wang - Biosensors and Bioelectronics, 2019 - Elsevier
… Next, 0.1 g of sodium pyridine-3-sulfonate was added, and the reaction was carried out for 1 h under N 2 at 0 C. Afterwards, 1 mL of 1 M NaOH was added dropwise into the above …
Number of citations: 28 www.sciencedirect.com
S Kawai, K Kobayashi, T Oshima, F Egami - Archives of Biochemistry and …, 1965 - Elsevier
It was revealed that p-aminobenzoate was oxidized to p-nitrobenzoate by Streptomyces thioluteus. Several other aromatic nitro compounds such as p-aminobenzaldehyde and p-…
Number of citations: 38 www.sciencedirect.com
DT Mowry - Chemical reviews, 1948 - ACS Publications
… Sodium pyridine-3-sulfonate has been converted to nicotinonitrile in 46 per cent yield by this method (374), which forms the basis of a commercial synthesis of nicotinic acid and its …
Number of citations: 487 pubs.acs.org
CRK Rao, DC Trivedi - Synthetic metals, 2007 - Elsevier
… The morphology of Au–Ppy composite can be tailored to nanorods/colloids by adjusting the concentration of the stabilizer, namely, sodium pyridine-3-sulfonate (SPS). In the absence of …
Number of citations: 13 www.sciencedirect.com
M Frosini, L Ricci, S Saponara, M Palmi, M Valoti… - Amino Acids, 2006 - Springer
… PSA was prepared by catalytic hydrogenation (nickel as a catalyst) of sodium pyridine-3-sulfonate as reported by Freifelder and Wright (1964). The purity of compounds was evaluated …
Number of citations: 13 link.springer.com
JP Jordan - 2008 - thesis.library.caltech.edu
This research describes the development of new olefin metathesis catalysts that are stable and active in water. Earlier water-soluble metathesis catalysts rely on phosphine ligands …
Number of citations: 2 thesis.library.caltech.edu

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